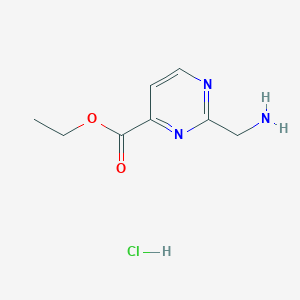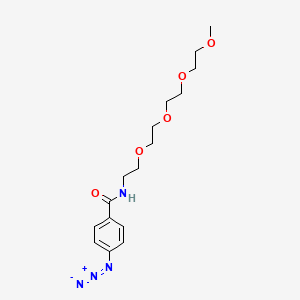
4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide: is a synthetic organic compound characterized by the presence of an azido group and a polyethylene glycol (PEG) chain attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide typically involves the following steps:
Formation of the PEG Chain: The PEG chain (2,5,8,11-tetraoxatridecan-13-yl) is synthesized by the polymerization of ethylene oxide.
Attachment of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., tosylate) on the PEG chain is replaced by an azide ion.
Coupling with Benzamide: The azido-PEG chain is then coupled with a benzamide derivative through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization reactors for the PEG chain synthesis, followed by batch or continuous flow processes for the subsequent steps. The use of automated synthesis platforms and high-throughput screening can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The benzamide core can undergo oxidation reactions, leading to the formation of benzoxazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction Reactions: Triphenylphosphine or hydrogen gas with a palladium catalyst are typical reducing agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azido group.
Benzoxazoles: Formed through oxidation of the benzamide core.
科学的研究の応用
Chemistry:
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of protein interactions and cellular processes.
Polymer Science: The PEG chain enhances the solubility and biocompatibility of polymers, making this compound useful in the development of drug delivery systems.
Biology:
Labeling and Imaging: The azido group can be used to label biomolecules with fluorescent tags, aiding in imaging studies and the tracking of biological processes.
Medicine:
Drug Delivery: The PEG chain improves the pharmacokinetics of drugs, enhancing their solubility and circulation time in the body.
Therapeutics: The compound can be used to develop targeted therapies by conjugating with specific ligands or antibodies.
Industry:
Materials Science: The compound can be used to modify surfaces and create functional materials with enhanced properties such as hydrophilicity and biocompatibility.
作用機序
The mechanism of action of 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide involves the following steps:
Azido Group Reactivity: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
PEG Chain Functionality: The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to interact with biological systems more effectively.
Benzamide Core: The benzamide core can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.
類似化合物との比較
2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate: Similar PEG chain but different functional group.
13-Azido-2,5,8,11-tetraoxatridecane: Similar azido-PEG structure but lacks the benzamide core.
Tetraethyleneglycol Monomethyl Ether: Similar PEG chain but lacks the azido and benzamide groups.
Uniqueness:
Combination of Functional Groups: The presence of both the azido group and the benzamide core in conjunction with the PEG chain makes 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide unique, offering a versatile platform for bioconjugation and drug delivery applications.
Enhanced Solubility and Biocompatibility: The PEG chain significantly improves the solubility and biocompatibility of the compound, making it suitable for various biomedical applications.
特性
CAS番号 |
920985-41-7 |
|---|---|
分子式 |
C16H24N4O5 |
分子量 |
352.39 g/mol |
IUPAC名 |
4-azido-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C16H24N4O5/c1-22-8-9-24-12-13-25-11-10-23-7-6-18-16(21)14-2-4-15(5-3-14)19-20-17/h2-5H,6-13H2,1H3,(H,18,21) |
InChIキー |
BCFHXLQFNQWCRT-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


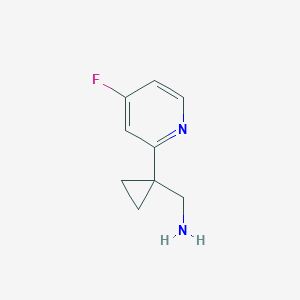
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12628434.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)
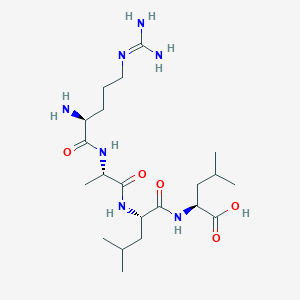
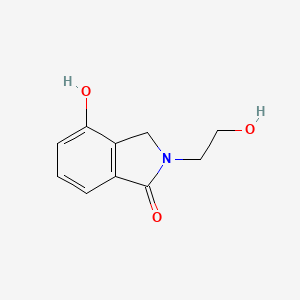
![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)

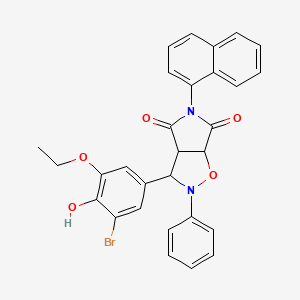

![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
